Cas no 409356-83-8 (3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one)

3-(4-Benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a synthetic organic compound featuring a benzoylpiperazine moiety linked to a methoxy-substituted coumarin scaffold. This structure combines the photophysical properties of coumarin derivatives with the versatile reactivity of benzoylpiperazine, making it a valuable intermediate in medicinal chemistry and materials science. The methoxy group enhances solubility and modulates electronic effects, while the carbonyl bridge provides stability and facilitates further functionalization. Its well-defined molecular architecture is suitable for applications in fluorescence labeling, bioactive molecule design, and as a precursor for heterocyclic synthesis. The compound's purity and structural precision ensure reproducibility in research and industrial applications.
3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one structure
409356-83-8 structure
Product Name:3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
CAS No:409356-83-8
MF:C22H20N2O5
MW:392.404605865479
CID:6612292
PubChem ID:991702
Update Time:2025-10-25

3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
    • HMS3313D14
    • MLS002536403
    • CHEMBL1468194
    • F1018-0905
    • CHEBI:121098
    • SR-01000485422-1
    • EU-0010595
    • 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxychromen-2-one
    • HMS2155B03
    • 3-[(4-benzoyl-1-piperazinyl)-oxomethyl]-8-methoxy-1-benzopyran-2-one
    • MLS000526583
    • Oprea1_747593
    • AKOS000599067
    • 409356-83-8
    • Q27209341
    • SMR000117057
    • SR-01000485422
    • 3-(4-Benzoyl-piperazine-1-carbonyl)-8-methoxy-chromen-2-one
    • Oprea1_426855
    • Inchi: 1S/C22H20N2O5/c1-28-18-9-5-8-16-14-17(22(27)29-19(16)18)21(26)24-12-10-23(11-13-24)20(25)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
    • InChI Key: OSSFBFDINVYCAT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)OC2C(=CC=CC=2C=1)OC)N1CCN(C(C2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 392.13722174g/mol
  • Monoisotopic Mass: 392.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 677
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.2Ų

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3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one Related Literature

Additional information on 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

3-(4-Benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one (CAS No. 409356-83-8)

The compound 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one, identified by the CAS registry number 409356-83-8, is a complex organic molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and promising bioactivity, particularly in the context of drug discovery and development.

The molecular structure of this compound is characterized by a chromenone core, which is a benzopyran derivative with a ketone group at the 2-position. The chromenone system is further substituted at the 3-position with a piperazine moiety that is itself acylated by a benzoyl group. Additionally, the 8-position of the chromenone ring bears a methoxy substituent, which may influence the compound's pharmacokinetic properties and bioavailability.

Recent studies have explored the biological activity of 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one, particularly its potential as a modulator of cellular signaling pathways. Research has indicated that this compound exhibits selective inhibition of certain kinase enzymes, which are critical targets in oncology and inflammatory diseases. The incorporation of the piperazine ring into the molecule enhances its ability to interact with protein targets, potentially improving its efficacy as a therapeutic agent.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic acyl substitution and cyclization processes. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound can be produced efficiently for further testing and development. The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, has been instrumental in confirming the compound's structure and purity.

In terms of applications, 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one has shown promise in preclinical models of cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests potential utility in treating central nervous system disorders. Furthermore, ongoing research is investigating its role as a scaffold for drug design, where modifications to the benzoyl or methoxy groups could yield derivatives with enhanced pharmacological profiles.

The integration of computational chemistry tools has significantly accelerated the study of this compound's properties. Molecular docking studies have provided insights into its binding modes with target proteins, while quantitative structure-activity relationship (QSAR) models have helped predict its biological activity based on structural modifications. These computational approaches complement experimental studies, enabling a more comprehensive understanding of the compound's behavior in biological systems.

In conclusion, 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one (CAS No. 409356-83-8) represents an exciting advancement in organic chemistry and pharmacology. Its unique structure, coupled with emerging research findings, positions it as a valuable candidate for drug development efforts targeting various therapeutic areas. Continued investigation into its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry and personalized medicine.

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